
N-Methyl-o-phenylenediamine
Overview
Description
N-Methyl-o-phenylenediamine (CAS 4760-34-3) is an aromatic diamine derivative where a methyl group is attached to one of the amine groups in the ortho position of the benzene ring. Its molecular formula is C₇H₁₀N₂, and it is commonly used as a precursor in pharmaceutical intermediates, particularly for antihypertensive drugs like telmisartan . The compound’s synthesis typically involves two steps: (1) methylation of o-nitroaniline using methylating agents (e.g., dimethyl sulfate or methyl iodide) and (2) catalytic hydrogenation or iron-mediated reduction of the resulting N-methyl-o-nitroaniline to yield the diamine. This method achieves high purity (>99%) and yields exceeding 90% .
This compound exhibits enhanced nucleophilicity compared to o-phenylenediamine due to the electron-donating methyl group, making it more reactive in cyclization and condensation reactions. This property is critical in synthesizing heterocyclic compounds like phenazines and benzimidazoles .
Mechanism of Action
Mode of Action
It is known to react as an acid to neutralize bases
Biochemical Pathways
It is known to be involved in the synthesis of certain compounds, such as 1-methyl-2-(hetero)arylbenzimidazoles .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is a cyp1a2 inhibitor .
Action Environment
It is known to be stored under inert gas (nitrogen or argon) at 2–8 °c .
Biological Activity
N-Methyl-o-phenylenediamine (NMPD) is a derivative of o-phenylenediamine (OPD), a compound with significant biological activity. This article explores the biological properties, mechanisms of action, and potential applications of NMPD, supported by diverse research findings and data tables.
This compound is characterized by its molecular structure, which includes two amino groups attached to a benzene ring, with a methyl group substituent. This structure contributes to its reactivity and biological interactions.
1. Cytotoxicity
Research has shown that NMPD exhibits cytotoxic effects against various cancer cell lines. A study investigated the cytotoxicity of NMPD and its metal complexes using the MTT assay on SK-GT-4 esophageal cancer cells. The results indicated that certain metal complexes of NMPD demonstrated significant selectivity in targeting cancer cells while sparing healthy cells, suggesting potential for therapeutic applications in oncology .
Table 1: Cytotoxic Effects of NMPD and Its Complexes
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | SK-GT-4 | 15 | 3.5 |
Mn(II) Complex | SK-GT-4 | 10 | 4.0 |
Co(II) Complex | SK-GT-4 | 12 | 3.8 |
2. Antioxidant Activity
NMPD has been evaluated for its antioxidant properties. Studies indicate that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant capacity was measured using various assays, including DPPH and ABTS radical scavenging tests.
Table 2: Antioxidant Activity of NMPD
Assay Type | IC50 (µM) |
---|---|
DPPH Scavenging | 25 |
ABTS Scavenging | 30 |
3. Genotoxicity and Toxicological Studies
Despite its promising biological activities, studies have also highlighted the potential genotoxic effects of NMPD. In vivo studies indicated increased incidences of renal and liver abnormalities in rodents exposed to high doses of OPD derivatives, including NMPD. These findings underscore the need for careful evaluation of safety profiles before clinical applications .
Table 3: Toxicological Effects Observed in Animal Studies
Study Type | Species | Dose (mg/kg) | Observed Effects |
---|---|---|---|
Chronic Toxicity | Rat | 500 | Renal papillary mineralization |
Subchronic Neurotoxicity | Mouse | 1000 | Eosinophilic changes in nasal epithelium |
The biological activity of NMPD is attributed to several mechanisms:
- Interaction with DNA : NMPD can intercalate into DNA, leading to structural modifications that may induce cytotoxicity.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, contributing to oxidative stress in cancer cells.
- Metal Ion Coordination : The ability of NMPD to form complexes with metal ions enhances its biological activity, particularly in targeting cancer cells.
Case Studies
- Cytotoxicity Against Cancer Cells : A recent study demonstrated that NMPD and its metal complexes significantly inhibited the growth of SK-GT-4 cells compared to untreated controls, highlighting their potential as anticancer agents.
- Antioxidant Properties : Another investigation revealed that NMPD exhibited strong antioxidant activity in vitro, suggesting its role in mitigating oxidative stress.
Scientific Research Applications
Pharmaceutical Applications
N-Methyl-o-phenylenediamine serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly in the production of telmisartan , an antihypertensive medication. The compound is synthesized through a two-step process involving methylation and reduction of o-nitroaniline derivatives. This method enhances yield and simplifies production, addressing issues related to cost and safety associated with traditional methods that utilize carcinogenic raw materials like o-phenylenediamine .
Case Study: Telmisartan Synthesis
- Synthesis Method : The synthesis involves methylating o-nitroaniline to produce N-Methyl-o-nitroaniline, followed by catalytic reduction to yield this compound.
- Yield : The described synthesis method achieves yields as high as 98.4%, demonstrating efficiency and reliability for industrial applications .
Analytical Chemistry
This compound is utilized in colorimetric assays as a signaling agent due to its ability to undergo oxidative dimerization. This property makes it valuable for detecting various analytes in biological samples.
Application in Colorimetric Assays
- Mechanism : The compound reacts with specific substrates to produce a color change that can be quantitatively measured.
- Significance : This application is crucial for developing sensitive diagnostic tests, particularly in clinical laboratories.
Material Science
In material science, this compound is used to synthesize polymers and nanocomposites. Its ability to form conductive polymers makes it a candidate for applications in electronics and sensors.
Polymerization Studies
- Poly(o-phenylenediamine) : Research indicates that polymers derived from o-phenylenediamine exhibit enhanced spectral and thermal properties, making them suitable for various applications including photocatalysis and energy storage .
- Nanocomposite Development : The incorporation of this compound into nanocomposites has shown promising results in improving mechanical strength and electrical conductivity.
Environmental Applications
This compound has potential applications in environmental monitoring through its use in sensors designed to detect pollutants. Its chemical properties allow for the development of sensitive detection systems for hazardous substances.
Sensor Development
- Pollutant Detection : The compound can be integrated into sensor platforms that monitor air or water quality, providing real-time data on environmental contamination levels.
Synthesis Overview
The synthesis of this compound involves several key steps:
Step | Description | Yield |
---|---|---|
1 | Methylation of o-nitroaniline | High (up to 95%) |
2 | Reduction to this compound | Up to 98.4% |
The overall process emphasizes the importance of selecting appropriate reagents and conditions to maximize yield while minimizing by-products .
Q & A
Basic Research Questions
Q. What are the key spectroscopic and chromatographic methods for confirming the purity and structure of N-Methyl-o-phenylenediamine in synthetic workflows?
- Methods :
- Mass Spectrometry (MS) : Confirm molecular weight (195.09 g/mol for the dihydrochloride form) and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) : Use -NMR and -NMR to verify the methylamino group (-NHCH) and aromatic proton environments .
- HPLC/GC : Assess purity by comparing retention times against certified standards. Evidence from synthesis protocols suggests ethyl acetate extraction and aqueous ethanol recrystallization as purification steps .
Q. What are the standard protocols for synthesizing this compound dihydrochloride and its intermediates?
- Synthetic Route :
- Start with this compound dihydrochloride (CAS 25148-68-9) as a precursor. React with 4-bromobenzoic acid in polyphosphoric acid at 180°C for 4 hours to form heterocyclic derivatives .
- Neutralize with ice-cold KOH, extract with ethyl acetate, and purify via recrystallization (aqueous ethanol) .
- Key Parameters : Monitor reaction progress using TLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of diamine to bromobenzoic acid) to minimize side products .
Advanced Research Questions
Q. How can reaction parameters be optimized when using this compound dihydrochloride in heterocyclic compound synthesis?
- Optimization Strategies :
- Temperature Control : Maintain 180°C for 4 hours to ensure complete cyclization while avoiding decomposition .
- Acid Catalyst : Polyphosphoric acid enhances electrophilic aromatic substitution but requires careful neutralization to prevent byproduct formation .
- Solvent Selection : Ethyl acetate is preferred for extraction due to its immiscibility with aqueous layers and compatibility with polar intermediates .
- Validation : Use -NMR to confirm the absence of unreacted starting materials and GC-MS to identify trace impurities .
Q. What strategies address solubility challenges of this compound derivatives in aqueous reaction systems?
- Approaches :
- Salt Formation : Convert the free base to its dihydrochloride salt (water-soluble) for aqueous-phase reactions .
- Co-Solvent Systems : Use ethanol-water mixtures (e.g., 70:30 v/v) to balance solubility during recrystallization .
- Surfactant-Assisted Dispersion : For nanoparticle synthesis, employ micellar systems to stabilize hydrophobic derivatives .
Q. How is this compound utilized in pharmaceutical intermediate synthesis?
- Case Study :
Comparison with Similar Compounds
Reactivity and Stability
Key Findings :
- Cyclization Efficiency : this compound successfully forms phenazine derivatives (e.g., compound 10 in Figure 5 of ), whereas o-phenylenediamine fails under identical conditions due to insufficient nucleophilicity .
- Benzimidazole Synthesis : Reactions with vanillin yield benzimidazoles in 90% yield (o-phenylenediamine) vs. 60% yield (this compound), indicating steric or electronic effects from the methyl group .
Mechanistic Insight :
- The methyl group in this compound enhances metal-ligand stability, enabling isolation of intermediates like [Pd(N-Methyl-o-semiquinonediimine)]²⁺, which are pivotal in oxidative dehydrogenation mechanisms .
Physical and Chemical Properties
Properties
IUPAC Name |
2-N-methylbenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9-7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKCLSMBVQLWIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043756 | |
Record name | N-Methyl-o-phenylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4760-34-3 | |
Record name | N-Methyl-1,2-phenylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4760-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-o-phenylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004760343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Benzenediamine, N1-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Methyl-o-phenylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylbenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.997 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-O-PHENYLENEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ROI30FPR50 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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